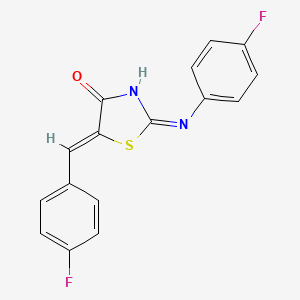

(2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-9H,(H,19,20,21)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJOBEVUYRFKIQ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 4-fluoroaniline in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The fluorine atoms on the benzylidene and phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that thiazolidinone derivatives, including (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one, exhibit significant antimicrobial activity. A study evaluated several thiazolidinone compounds against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results demonstrated that these compounds effectively inhibited bacterial growth, suggesting potential as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on the effects of similar thiazolidinone derivatives on human cancer cell lines (A549, SCC-15, SH-SY5Y, and CACO-2). The findings revealed that these compounds could decrease reactive oxygen species (ROS) production and induce apoptosis in cancer cells, indicating a promising avenue for cancer therapy .

Synthesis of Thiazolidinones

The synthesis of (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one typically involves the condensation of thiazolidine derivatives with appropriate aldehydes or ketones. For example, the reaction of 4-fluorobenzaldehyde with thiazolidine-2,4-dione under acidic conditions can yield the desired product. The process often includes purification steps such as recrystallization or chromatography to isolate high-purity compounds .

Polymer Chemistry

Thiazolidinones have been explored for their potential use in polymer chemistry due to their unique structural properties. They can serve as monomers or additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices may lead to materials with improved resistance to degradation and enhanced functional characteristics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key Observations :

- Fluorine vs.

- Electron-Withdrawing vs. Donating Groups : Nitrobenzylidene derivatives (e.g., 7k) show enhanced stability but reduced solubility, whereas methoxy or hydroxy groups (e.g., HBPT) improve hydrogen-bonding interactions with biological targets .

- Heterocyclic Modifications : Thiophene or benzothiazole substituents (e.g., 7o) broaden activity spectra, likely due to enhanced π-π interactions with microbial enzymes .

Physicochemical Properties

- Melting Points: Fluorinated thiazolidinones generally have high melting points (>250°C) due to strong dipolar interactions, whereas methoxy-substituted analogs (e.g., 7j) show similar trends .

- Solubility : Hydroxy or methoxy groups (e.g., HBPT) improve aqueous solubility, while nitro or halogenated derivatives (e.g., 7k, 7l) are more lipophilic .

Biologische Aktivität

(2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one is . It features a thiazolidinone core structure that is pivotal for its biological interactions. The presence of fluorine atoms enhances its biological activity by influencing the compound's electronic properties and lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may influence various signaling pathways involved in cell proliferation and apoptosis. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms that involve the modulation of reactive oxygen species (ROS) production and the activation of caspase pathways .

Anticancer Activity

Several studies have investigated the anticancer properties of (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one. For instance, a study evaluated its effects on multiple human cancer cell lines, including A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer). The results demonstrated significant cytotoxicity at micromolar concentrations, leading to decreased viability and increased ROS production in these cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration Range | Effects Observed |

|---|---|---|

| A549 | 1 nM - 100 µM | Decreased viability, increased ROS |

| SCC-15 | 1 nM - 100 µM | Induction of apoptosis |

| SH-SY5Y | 1 nM - 100 µM | Increased lactate dehydrogenase release |

| CACO-2 | 1 nM - 100 µM | Modulation of cell metabolism |

Antimicrobial Activity

In addition to its anticancer properties, (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibited significant inhibition of biofilm formation at concentrations correlating with its minimum inhibitory concentration (MIC) .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | >50 |

| Pseudomonas aeruginosa | 125.4 | >60 |

Case Studies and Research Findings

- Study on Reactive Oxygen Species : A pivotal study focused on the role of ROS in mediating the anticancer effects of thiazolidinones. It was found that compounds similar to (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one can significantly alter ROS levels in cancer cells, leading to apoptotic cell death .

- Biofilm Inhibition : Another study highlighted the compound's ability to inhibit biofilm formation in various bacterial strains, suggesting its potential application in treating infections associated with biofilm-related resistance .

- PPARγ Agonist Properties : The compound has been explored for its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), known for regulating cellular differentiation and metabolism. Its structural analogs have demonstrated similar agonistic properties, indicating a potential pathway for therapeutic intervention in metabolic disorders .

Q & A

Q. What are the established synthetic routes for (2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one?

The synthesis typically involves a three-step protocol:

Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine derivatives under reflux in acetic acid to form the thiazolidinone core .

Methylthio substitution : Reaction with iodomethane in dichloromethane using triethylamine as a base to introduce a methylthio group at the C2 position .

Amino acid conjugation : Displacement of the methylthio group with amino acids (e.g., L-alanine) under basic conditions (K₂CO₃/ethanol) to yield derivatives .

Yield optimization (75–96%) requires TLC monitoring and solvent selection (e.g., ethanol for microwave-assisted synthesis) .

Q. What biological activities are reported for this compound?

In vitro studies highlight:

- Anticancer activity : IC₅₀ values of 10–30 µM against HL-60 (leukemia) and MCF-7 (breast cancer) via caspase-mediated apoptosis .

- Antimicrobial activity : MIC values of 15–100 µg/mL against Staphylococcus aureus and Escherichia coli via cell wall disruption .

- Antiviral activity : ~0.01 µM IC₅₀ against SARS-CoV-2 main protease through competitive inhibition .

Q. Which analytical methods are used for structural characterization?

- 1H/13C NMR : Confirms Z/E stereochemistry of the benzylidene and imino groups .

- IR spectroscopy : Validates C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- HPLC : Assesses purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

- Microwave-assisted synthesis : Reduces reaction time (30–50 min vs. 7 hours) and improves yields (92–96%) by enhancing reaction kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF) increase cyclization efficiency, while acidic conditions (acetic acid) stabilize intermediates .

- Catalyst screening : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in methylthio substitution reactions .

Q. How can mechanistic contradictions in biological activity data be resolved?

Discrepancies in reported IC₅₀ values (e.g., antiviral activity ranging from 0.01–1 µM) may arise from:

- Assay variability : Use standardized protocols (e.g., FRET-based protease assays for SARS-CoV-2) to minimize false positives .

- Structural analogs : Subtle substituent changes (e.g., 4-hydroxyphenyl vs. 4-fluorophenyl) alter binding kinetics. SAR studies using X-ray crystallography can clarify target interactions .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular docking : Predicts binding modes to targets like Bcl-2 (anticancer) or SARS-CoV-2 main protease (antiviral) .

- QSAR modeling : Correlates electronic parameters (e.g., Hammett σ values of fluorophenyl groups) with bioactivity .

Q. How does the compound’s stability impact formulation for in vivo studies?

- Thermal stability : Decomposition above 200°C limits melt-based formulations. Lyophilization or nanoencapsulation improves stability .

- Solubility : Low aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., DMSO) or cyclodextrin complexes for bioavailability .

Q. What strategies enhance selectivity for cancer cells over healthy cells?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyphenyl) activated by tumor-specific enzymes .

- Targeted delivery : Conjugation with folate or peptide ligands enhances uptake in cancer cells overexpressing receptors .

Q. How can emerging applications in non-therapeutic fields be explored?

- Materials science : The thiazolidinone core’s π-conjugation enables use in organic semiconductors or sensors .

- Catalysis : The fluorine-rich structure may act as a Lewis acid catalyst in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.